Methyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenoxy group, an acetamido group, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate acylating agent to form 2-bromophenoxyacetyl chloride.
Coupling with the amine: The bromophenoxyacetyl chloride is then reacted with an amine to form the acetamido intermediate.
Cyclization: The acetamido intermediate undergoes cyclization with a suitable thiophene derivative to form the tetrahydrobenzothiophene core.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and acetamido groups could play a role in binding to these targets, while the tetrahydrobenzothiophene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-TERT-BUTYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but includes a tert-butyl group instead of a methyl group.
METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of METHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the tetrahydrobenzothiophene core, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H20BrNO4S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2-bromophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20BrNO4S/c1-11-7-8-12-15(9-11)26-18(17(12)19(23)24-2)21-16(22)10-25-14-6-4-3-5-13(14)20/h3-6,11H,7-10H2,1-2H3,(H,21,22) |
InChI Key |
TVQACQNMHDATOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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